

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B113492

[Get Quote](#)

CAS Number: 40371-51-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience, drug development, and biotechnology. As an analogue of the principal inhibitory neurotransmitter, γ -aminobutyric acid (GABA), it exhibits notable biological activities, including potential neuromodulatory effects and antimicrobial properties.^{[1][2][3]} S-AHBA is a key structural component of the aminoglycoside antibiotic butirosin, contributing to its efficacy and resistance to deactivating enzymes.^{[1][4]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological functions, and experimental protocols related to S-AHBA, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. It presents as a white to off-white or light yellow crystalline powder.^{[1][5][6]} The compound is soluble in water and methanol.^{[2][3]}

Table 1: Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Property	Value	Reference
CAS Number	40371-51-5	[1]
Molecular Formula	C ₄ H ₉ NO ₃	[5]
Molecular Weight	119.12 g/mol	[5]
Melting Point	196 - 206 °C	[5]
Optical Rotation	[α] ²⁰ /D = -28.5° to -32.5° (c=1 in H ₂ O)	[5] [7]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water and methanol	[2] [3]
pKa	3.47 ± 0.10 (Predicted)	[6]
InChI Key	IVUOMFWNDGNLBJ-VKHYMYHEASA-N	[7]
SMILES String	NCC--INVALID-LINK--C(O)=O	[7]

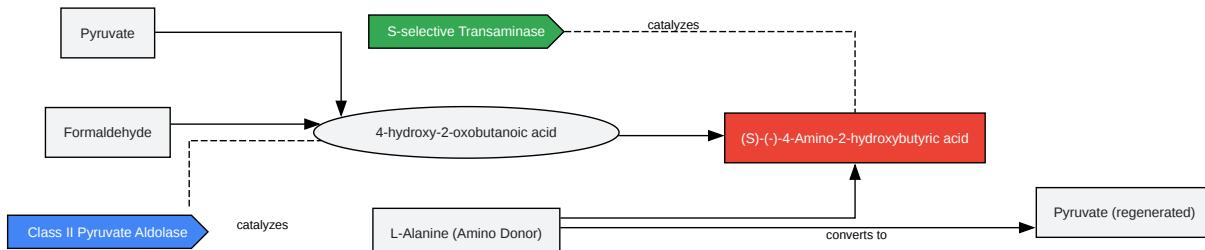
Synthesis Methodologies

The enantioselective synthesis of S-AHBA is a key challenge and has been approached through both chemical and biocatalytic methods.

Chemical Synthesis

A common strategy for the chemical synthesis of S-AHBA involves the use of chiral precursors. One documented method utilizes L-asparagine as the starting material. The synthesis proceeds through the conversion of L-asparagine to L-malamidic acid, followed by a series of reactions to introduce the hydroxyl group and reduce the carboxylic acid to an amine, ultimately yielding L(-)-4-amino-2-hydroxybutyric acid.[\[8\]](#)

Experimental Protocol: Synthesis from L-Asparagine


- Preparation of L-malamidic acid: L-asparagine is treated with a suitable reagent to hydrolyze the amide group to a carboxylic acid, yielding L-malamidic acid.
- Nitrile formation: The concentrate containing L-malamidic acid is reacted with acetic anhydride in pyridine to convert the carboxamido group into a nitrile group.[8]
- Reduction: The resulting nitrile compound is then reduced with hydrogen to convert the nitrile group into an aminomethyl group.[8]
- Purification: The final product is purified by ion-exchange chromatography. The eluate containing the product is concentrated and recrystallized from a water-methanol mixture.[8]

Biocatalytic Synthesis

Biocatalytic methods offer a highly stereoselective route to S-AHBA. One approach employs a cascade reaction involving an aldolase and a transaminase.

Experimental Protocol: Biocatalytic Cascade Synthesis

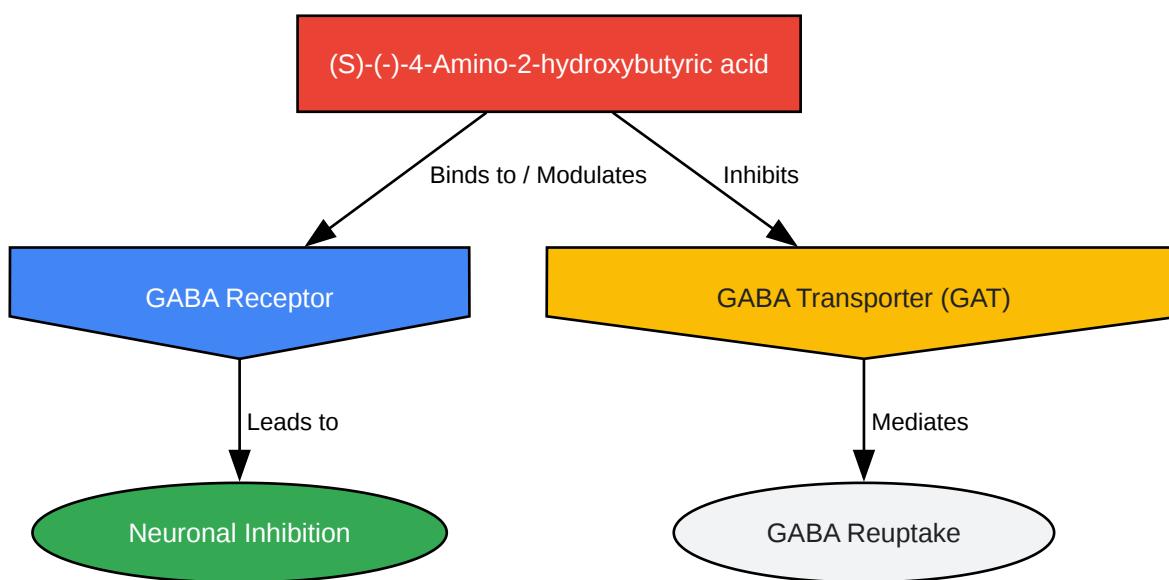
- Reaction Setup: A reaction mixture is prepared in a sodium phosphate buffer (pH 7.0) containing pyruvate, L-alanine, and pyridoxal phosphate (PLP).[7]
- Enzyme Addition: A class II pyruvate aldolase and an S-selective transaminase are added to the reaction mixture.[7]
- Substrate Addition: Formaldehyde is continuously added to the reaction mixture using a syringe pump over a period of 15 hours.[7]
- Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25 °C) for 24 hours.[7]
- Product Isolation and Analysis: The product, (S)-2-amino-4-hydroxybutanoic acid, is isolated and its enantiomeric excess is determined by chiral HPLC.[7]

[Click to download full resolution via product page](#)

Caption: Biocatalytic cascade for the synthesis of S-AHBA.

Biological Function and Signaling Pathways

Role as a GABA Analogue and Neurotransmitter Modulation


S-AHBA is an analogue of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.^{[1][2]} It is suggested to have inhibitory activity on GABA binding and uptake by the brain.^{[1][2]} This modulation of the GABAergic system positions S-AHBA as a compound of interest for its potential neuroprotective and anxiolytic properties, as well as for the development of treatments for neurological disorders such as anxiety and depression.^{[3][5]} [9]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

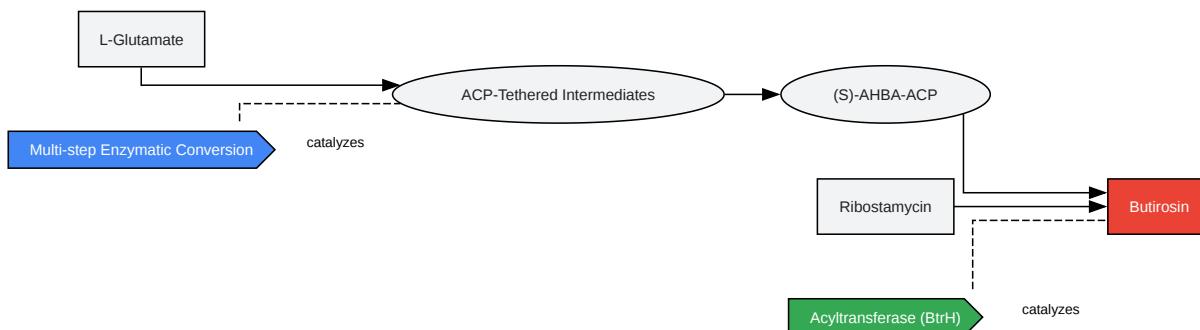
A common method to assess the effect of compounds on neurotransmitter uptake is through fluorescence-based assays.

- Cell Culture: Cells expressing the specific neurotransmitter transporter of interest (e.g., GABA transporters) are cultured in a suitable medium.
- Assay Preparation: A fluorescent substrate that mimics the neurotransmitter is prepared.

- Compound Incubation: The cells are incubated with varying concentrations of **(S)-(-)-4-Amino-2-hydroxybutyric acid**.
- Fluorescence Measurement: The fluorescent substrate is added to the cells, and the increase in intracellular fluorescence is monitored in real-time using a microplate reader. Inhibition of the transporter by S-AHBA would result in a decreased rate of fluorescence increase.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of action of S-AHBA on GABAergic signaling.


Role in Antibiotic Biosynthesis and Antibacterial Activity

S-AHBA is an integral part of the aminoglycoside antibiotic butirosin, which is produced by *Bacillus circulans*. The S-AHBA side chain in butirosin is crucial for its antibacterial activity and provides protection against enzymatic inactivation by resistant bacteria. The biosynthesis of S-AHBA from L-glutamate involves a series of enzymatic reactions. S-AHBA itself has been shown to possess antibacterial activity against a range of bacteria.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

- Serial Dilution: **(S)-(-)-4-Amino-2-hydroxybutyric acid** is serially diluted in a 96-well microtiter plate to create a range of concentrations.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of S-AHBA that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Caption: Simplified workflow of S-AHBA incorporation in butirosin biosynthesis.

Effects on Hormone Secretion

Studies have investigated the effect of S-AHBA's structural isomer, γ -amino- β -hydroxybutyric acid (GABOB), on hormone secretion. Intravenous infusion of GABOB has been shown to induce a dose-dependent increase in plasma growth hormone (GH) levels in healthy women. [11] This effect does not appear to be mediated by the dopaminergic system.[11] In cerebrovascular patients, intrathecal injection of D,L-GABOB led to significant increases in plasma GH, prolactin, and cortisol levels.[12]

Table 2: Effect of GABOB Infusion on Growth Hormone Secretion in Healthy Women

GABOB Infusion Rate	Outcome	Reference
100 mg/min	Significant rise in plasma GH levels (p < 0.01)	[11]
20 mg/min	Significant rise in plasma GH levels (p < 0.01)	[11]
3.5 mg/min	Increase in GH in 3 out of 6 subjects	[11]

Applications in Drug Development and Research

The unique biological activities of **(S)-(-)-4-Amino-2-hydroxybutyric acid** make it a valuable molecule for various applications in research and development.

- Neuroscience Research: As a GABA analogue, it is used to study the GABAergic system, neurotransmission, and synaptic plasticity.[\[5\]](#) Its potential neuroprotective properties make it a candidate for research into neurodegenerative diseases.[\[5\]](#)
- Pharmaceutical Development: S-AHBA serves as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[\[5\]](#)[\[9\]](#) Its ability to modulate neurotransmitter levels makes it a promising lead for the development of drugs for anxiety, depression, and other neurological disorders.[\[9\]](#)
- Antibiotic Development: The discovery of S-AHBA as a key component of butirosin has spurred interest in its use for the semisynthetic modification of other aminoglycoside antibiotics to enhance their efficacy and overcome bacterial resistance.

Conclusion

(S)-(-)-4-Amino-2-hydroxybutyric acid is a multifaceted molecule with significant potential in various scientific domains. Its role as a GABA analogue, a key component of the antibiotic butirosin, and its influence on hormone secretion highlight its diverse biological functions. The development of efficient and stereoselective synthetic routes, both chemical and biocatalytic, is crucial for further exploration of its therapeutic potential. This technical guide provides a foundational understanding of S-AHBA, offering valuable insights and experimental context for

researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its promising properties into novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of the unique amino acid side chain of butirosin: possible protective-group chemistry in an acyl carrier protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. researchgate.net [researchgate.net]
- 6. A 4-amino-2-hydroxybutyrate activating enzyme from butirosin-producing *Bacillus circulans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. Preparation of 2S-(—)-4-Amino-2-Hydroxybutanoic Acid via Yeast-Catalyzed Stereoselective Reduction | Semantic Scholar [semanticscholar.org]
- 11. Dose-related effects of gamma-amino beta-hydroxy butyric acid (GABOB) infusion on growth hormone secretion in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulatory effects of gamma-aminohydroxybutyric acid (GABOB) on growth hormone, prolactin and cortisol release in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113492#s-4-amino-2-hydroxybutyric-acid-cas-number-40371-51-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com